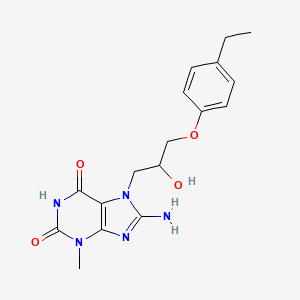

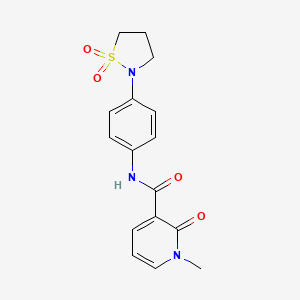

methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Therapeutic Applications in Drug Discovery

Tetrahydroisoquinolines (THIQs), including derivatives similar to methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate, have been explored for their therapeutic potential across a range of medical conditions. The US FDA approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas illustrates the anticancer potential within this class of compounds. THIQ derivatives have shown promise in cancer, malaria, CNS disorders, cardiovascular diseases, metabolic disorders, and infectious diseases like tuberculosis, HIV, HSV, and leishmaniasis. These findings suggest that methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate could be a candidate for developing novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Antioxidant Activity and Neuroprotection

Isoquinoline alkaloids, related to the structural framework of methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate, have been recognized for their antioxidant properties. Compounds like berberine, palmatine, and sanguinarine have been studied for their binding to nucleic acids, suggesting potential for DNA protection and therapeutic applications in neurodegenerative diseases and cancer. These studies underscore the possibility that methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate could also possess antioxidant and neuroprotective effects, which could be harnessed in drug design and development (Bhadra & Kumar, 2012).

Catalytic Reduction and Environmental Applications

The study of compounds with nitro groups, such as nitrofurantoin and nitroxoline, provides insights into the pharmacokinetic properties and applications beyond therapeutics, including environmental detoxification. Although methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is not directly mentioned, the catalytic reduction of nitro compounds into amines, isocyanates, carbamates, and ureas using CO highlights a potential application in environmental chemistry for the reduction of pollutants and synthesis of valuable chemicals (Tafesh & Weiguny, 1996).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 6-nitro-3,4-dihydro-2H-quinoline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-17-11(14)12-6-2-3-8-7-9(13(15)16)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYBGITYIGIHOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2881492.png)

![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate](/img/structure/B2881496.png)

![3-(3-chlorophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2881500.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2881504.png)

![N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2881506.png)